BenchChemオンラインストアへようこそ!

SJB3-019A

USP1 inhibition leukemia ID1 degradation

SJB3-019A (CAS 2070015-29-9) is a uniquely differentiated USP1 inhibitor that triggers USP1 protein degradation—a functional outcome not achieved by comparator compounds like ML323 or KSQ-4279. This validated tool compound is essential for preclinical studies in multiple myeloma, B-ALL, and DNA damage response, overcoming proteasome inhibitor resistance. Choose SJB3-019A for reproducible, mechanism-specific results that cannot be substituted by other USP1 inhibitors. Ideal for head-to-head profiling, patient-derived sample analysis, and combination therapy research with lenalidomide or HDAC inhibitors.

Molecular Formula C16H8N2O3
Molecular Weight 276.25
Cat. No. B1191626
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSJB3-019A
Synonyms2-(pyridin-3-yl)naphtho[2,3-d]oxazole-4,9-dione
Molecular FormulaC16H8N2O3
Molecular Weight276.25
Structural Identifiers
SMILESO=C(C1=C2OC(C3=CN=CC=C3)=N1)C4=CC=CC=C4C2=O
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

SJB3-019A Chemical and Pharmacological Profile: A USP1 Inhibitor for Preclinical Oncology Research


SJB3-019A (CAS 2070015-29-9, MFCD26960956) is a small molecule inhibitor of ubiquitin-specific protease 1 (USP1), a deubiquitinating enzyme (DUB) involved in DNA damage response and protein homeostasis. Its chemical structure is 2-(pyridin-3-yl)naphtho[2,3-d]oxazole-4,9-dione, with a molecular weight of 276.25 g/mol and molecular formula C₁₆H₈N₂O₃ [1]. SJB3-019A exhibits a biochemical IC₅₀ of 78.1 nM against the USP1/UAF1 complex in vitro [2]. The compound is widely used in preclinical cancer research, particularly in hematological malignancies like multiple myeloma and B-cell acute lymphoblastic leukemia (B-ALL), where it has demonstrated the ability to induce apoptosis and overcome proteasome inhibitor resistance [3].

SJB3-019A Functional Selectivity: Why Other USP1 Inhibitors Are Not Interchangeable


USP1 inhibitors represent a heterogeneous class of small molecules with distinct binding modes, selectivity profiles, and functional consequences in cellular models. Despite sharing a nominal target, compounds like SJB3-019A, ML323, and KSQ-4279 exhibit divergent interactions with the USP1 protein structure, leading to variable effects on substrate degradation, cell cycle arrest, and synergy with other therapeutic agents [1]. Critically, SJB3-019A induces degradation of USP1 protein itself, a functional outcome not uniformly observed with other USP1 inhibitors, which profoundly impacts downstream signaling and therapeutic window [2]. Therefore, substituting SJB3-019A with another USP1 inhibitor without confirming equivalent biological effects can lead to irreproducible results and flawed experimental conclusions.

SJB3-019A Comparative Efficacy: Quantitative Benchmarking Against Key USP1 Inhibitors


SJB3-019A Demonstrates 5-Fold Enhanced Potency Over SJB2-043 in K562 Leukemia Cells

SJB3-019A exhibits significantly greater potency in promoting ID1 degradation and cytotoxicity compared to its predecessor, SJB2-043, in the K562 chronic myeloid leukemia cell line. This enhanced potency is a direct measure of its improved efficacy in a cellular context relevant to hematological malignancies. The quantitative data supports the selection of SJB3-019A over SJB2-043 for studies where maximal target engagement and functional effect are required at lower compound concentrations .

USP1 inhibition leukemia ID1 degradation

SJB3-019A Selectively Inhibits USP1 with Minimal Cross-Reactivity Against USP2 and USP7

Biochemical profiling demonstrates that SJB3-019A exhibits high selectivity for USP1 over other deubiquitinating enzymes. In vitro assays show that SJB3-019A does not significantly inhibit the activity of recombinant USP2 or USP7 at concentrations that potently block USP1/UAF1 complex activity. This selectivity profile contrasts with broader-spectrum DUB inhibitors and even some other USP1-targeting compounds that may exhibit off-target effects at higher concentrations [1][2]. For instance, ML323, a commonly used USP1 inhibitor, has been reported to inhibit USP12 and USP46 at concentrations 100-fold above its IC₅₀ for USP1 [3].

DUB selectivity off-target effects biochemical profiling

SJB3-019A Demonstrates Comparable Biochemical Potency to ML323

In head-to-head comparative analyses, SJB3-019A exhibits biochemical potency against the USP1/UAF1 complex that is statistically indistinguishable from that of ML323, a widely utilized USP1 inhibitor reference standard. Both compounds achieve nanomolar IC₅₀ values in the same assay system, confirming that SJB3-019A is a potent and reliable tool compound for probing USP1 biology [1]. This parity in biochemical activity establishes SJB3-019A as a credible alternative to ML323, with the added advantage of distinct cellular effects like USP1 degradation.

USP1 inhibition biochemical assay IC50

SJB3-019A Induces USP1 Protein Degradation, a Unique Functional Consequence

A key differentiator for SJB3-019A is its capacity to induce the degradation of the USP1 protein itself in treated cells. This is a functional consequence not universally shared by all USP1 inhibitors. For example, while ML323 potently inhibits USP1 enzymatic activity, it does not consistently trigger USP1 protein degradation in all cellular contexts [1]. This unique property of SJB3-019A can lead to more profound and sustained suppression of USP1-dependent signaling pathways, potentially explaining its observed synergy with other therapeutic agents in preclinical models [2].

USP1 degradation cellular mechanism multiple myeloma

SJB3-019A Applications: Optimal Use Cases in Preclinical Oncology and DNA Repair Research


Investigating USP1 Biology in Hematological Malignancies

SJB3-019A is ideally suited for ex vivo and in vitro studies on multiple myeloma and B-ALL cell lines. Its validated potency and ability to overcome bortezomib resistance make it a critical tool for elucidating USP1's role in disease progression and drug response [1]. Researchers can confidently use SJB3-019A to assess USP1 dependency in patient-derived samples and to explore combination strategies with established therapies like lenalidomide or HDAC inhibitors.

Dissecting DNA Damage Response and Repair Pathways

Given its selective inhibition of USP1 and its impact on the Fanconi anemia pathway and homologous recombination, SJB3-019A is a valuable reagent for studying DNA repair mechanisms. Its use can help define the specific contexts in which USP1 activity is essential for maintaining genomic stability and how its inhibition sensitizes cancer cells to DNA-damaging agents [2]. This is particularly relevant for research into synthetic lethality and the development of novel combination therapies.

Validating USP1 as a Target in Solid Tumor Models

While extensively characterized in hematological cancers, emerging evidence points to a role for USP1 in solid tumors, including non-small cell lung cancer and breast cancer. SJB3-019A serves as an essential tool compound for initial validation studies to determine whether USP1 inhibition confers a therapeutic benefit in these contexts, particularly in models with BRCA mutations or other homologous recombination deficiencies [3]. Its use can help prioritize specific tumor types for further investigation with clinical-stage USP1 inhibitors.

Comparative Pharmacology Studies of USP1 Inhibitors

Due to the distinct functional outcome of USP1 protein degradation induced by SJB3-019A, it is an excellent comparator compound for profiling the mechanism of action of novel USP1 inhibitors. Head-to-head studies comparing SJB3-019A with tool compounds like ML323 or clinical candidates like KSQ-4279 can reveal critical differences in cellular pharmacodynamics and therapeutic window [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for SJB3-019A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.